molecular formula C10H7F2N3O B1472507 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1592615-24-1

1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1472507
CAS No.: 1592615-24-1
M. Wt: 223.18 g/mol
InChI Key: FUMFFQNKMAORES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde is a versatile chemical intermediate with significant relevance in medicinal chemistry and pharmaceutical research. This compound features a 1,2,3-triazole ring, often incorporated into molecules via "click chemistry" to generate diverse chemical libraries for biological screening . Its primary research value lies in its role as a key precursor in the synthesis of more complex, bioactive molecules. Notably, this aldehyde derivative is a direct synthetic precursor to 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, a compound more commonly known as the anticonvulsant drug Rufinamide . Rufinamide is an important antiepileptic medication used in the treatment of seizures associated with Lennox-Gastaut syndrome . The aldehyde functional group in this compound serves as a crucial handle for further chemical transformations, allowing researchers to synthesize a wide array of derivatives, such as hydrazine-linked heterocycles, for antimicrobial evaluation . Studies have shown that such derivatives exhibit moderate to good in vitro antimicrobial activity against various bacterial and fungal species, including E. coli , S. aureus , and C. albicans . This makes this compound a valuable building block for researchers developing new therapeutic agents and exploring structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-9-2-1-3-10(12)8(9)5-15-4-7(6-16)13-14-15/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMFFQNKMAORES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that the compound can modulate the activity of sodium channels, thereby influencing neuronal signaling. Additionally, it has been observed to impact the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism. These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that the compound can maintain its biochemical activity, influencing cellular processes such as gene expression and metabolic pathways. These findings are crucial for its potential use in therapeutic applications and biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects on cellular function and metabolic pathways. High doses may lead to toxic or adverse effects, including alterations in gene expression and cellular metabolism. These dosage-dependent effects are essential for determining the compound’s therapeutic window and potential side effects in clinical applications.

Biological Activity

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C11H8F2N4O
  • Molecular Weight : 246.21 g/mol
  • CAS Number : 1346597-78-1

The compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and antiviral properties.

Antimicrobial Activity

Research has indicated that derivatives of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole exhibit potent antimicrobial properties. A study evaluated various derivatives and found that some exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 4 to 32 µg/mL depending on the specific derivative tested .

Antiviral Activity

Triazoles are recognized for their antiviral potential. A literature review highlighted that triazole compounds can inhibit viral replication and exhibit activity against viruses such as HIV and influenza. Specific studies on related triazole derivatives suggest that they could be effective against viral infections by disrupting viral replication processes .

Antiepileptic Properties

The compound has been noted for its potential use in treating epilepsy. It has been suggested that certain structural modifications enhance its efficacy as an antiepileptic agent. Specifically, the presence of the difluorobenzyl group may contribute to its pharmacological profile by improving bioavailability and central nervous system penetration .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazole moiety plays a crucial role in interacting with biological targets such as enzymes and receptors involved in various metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : A series of experiments demonstrated that derivatives of this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The study reported that the most active derivative had an MIC of 8 µg/mL against E. coli, showcasing its potential as a lead compound for developing new antibiotics .
  • Antiviral Activity : In vitro studies indicated that certain triazole derivatives could inhibit the replication of influenza virus in cell cultures. The compounds were found to reduce viral titers significantly compared to controls .
  • Antiepileptic Studies : Clinical trials involving animal models have shown promising results in reducing seizure frequency with the administration of this compound. The results suggest a mechanism involving modulation of neurotransmitter release and receptor activity in the central nervous system .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Substituent on Triazole Benzyl Substituents Functional Group Key Applications/Properties
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde 4-carbaldehyde 2,6-difluorobenzyl Aldehyde Antimicrobial activity; synthetic intermediate
Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) 4-carboxamide 2,6-difluorobenzyl Amide Antiepileptic drug (sodium channel modulator)
Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate 4-carboxylate methyl 2,6-difluorobenzyl Ester Key intermediate in rufinamide synthesis
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Related Compound A) 4-carboxamide 2-fluorobenzyl Amide Pharmaceutical impurity
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid 4-carboxylic acid 2,6-difluorobenzyl Carboxylic acid Intermediate for ester/amide derivatives

Physicochemical Properties

Property Carbaldehyde Rufinamide Methyl Ester
Solubility Low in water; polar aprotic solvents Moderate in DMSO/water mixtures Low in water; soluble in organic solvents
Melting Point Not reported 238–240°C (crystalline form D) 92–94°C
Reactivity High (aldehyde oxidation, nucleophilic addition) Stable under physiological conditions Hydrolyzable to carboxylic acid/amide

Research Findings and Implications

  • Pharmacological Differences : The substitution at C4 (amide vs. aldehyde) dictates biological activity. Rufinamide's amide group enhances metabolic stability and target affinity, while the aldehyde's reactivity may limit its direct drug use but favor derivatization .
  • Crystallographic Insights: The methyl ester's crystal structure (e.g., β = 92.28°, monoclinic system) contrasts with rufinamide's polymorphic forms (A, B, D), which exhibit distinct X-ray diffraction patterns critical for patenting and formulation .
  • Synthetic Utility : The carbaldehyde's versatility in forming hydrazones or thiosemicarbazones underscores its role in developing antimicrobial and anticancer agents .

Preparation Methods

Synthesis via Click Chemistry and Subsequent Oxidation

The most documented and practical method involves a two-step process starting from 2,6-difluorobenzyl azide and propargyl alcohol, followed by oxidation of the resulting alcohol to the aldehyde.

Step 1: Formation of (1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol

  • Reactants: 2,6-difluorobenzyl azide and propargyl alcohol
  • Catalyst system: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," using sodium ascorbate and copper sulfate pentahydrate in aqueous tert-butanol
  • Procedure: Sodium ascorbate (0.2 mol) dissolved in aqueous copper sulfate pentahydrate (0.2 mol) is mixed with propargyl alcohol (1.0 mol) in tert-butanol. After 15 minutes stirring, azide 1 (1.0 mol) is added portion-wise. The mixture is stirred at room temperature until completion.
  • Workup: Removal of solvent, filtration, washing with water, and purification by column chromatography (hexane-ethyl acetate)
  • Yield: 88%
  • Characterization: 1H NMR shows signals at δ 4.73 (CH2OH), 5.60 (Ar-CH2), and 7.57 (triazole-H); 13C NMR confirms methylene carbons at δ 41.4 and 56.3.

Step 2: Oxidation to 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde

  • Oxidizing agent: Jones reagent (chromic acid in acetone)
  • Conditions: Compound 2 dissolved in dry acetone at 0°C, Jones reagent added dropwise under cold conditions, stirred until reaction completion monitored by TLC
  • Workup: Quenching with isopropyl alcohol, filtration through celite, solvent removal, washing with water
  • Yield: 84%
  • Characterization: 1H NMR aldehydic proton at δ 10.12; triazole-H at δ 8.14; 13C NMR aldehyde carbon at δ 185.1.
Step Reactants Conditions Yield Key Characterization Data (1H NMR)
1 2,6-difluorobenzyl azide + propargyl alcohol CuSO4, sodium ascorbate, tert-butanol, RT 88% δ 4.73 (CH2OH), 5.60 (Ar-CH2), 7.57 (triazole-H)
2 (1-(2,6-difluorobenzyl)-1,2,3-triazol-4-yl)methanol + Jones reagent Acetone, 0°C 84% δ 10.12 (-CHO), 8.14 (triazole-H)

Alternative Synthetic Routes from Patent Literature

A patent (WO2014072992A1) describes processes for preparing triazole compounds including derivatives related to this compound. The key points are:

  • The process involves reacting 2,6-difluorobenzyl azide with 2,3-dihalo compounds or other suitable alkynes/alkenes to form triazole rings.
  • Previous methods for related compounds like rufinamide used methyl propiolate or alkyl 2-bromo acrylate, but these reagents are expensive or unstable (e.g., prone to polymerization requiring storage at -20°C).
  • The patent suggests improved processes that avoid expensive reagents and unstable intermediates by using alternative dihalo compounds for cycloaddition reactions to form the triazole core efficiently.
  • Though the patent focuses on triazole derivatives with antiepileptic activity, the synthetic principles apply to the preparation of this compound by tailoring the substituents and reaction conditions accordingly.

Notes on Purification and Characterization

  • Purification is typically achieved by column chromatography using hexane-ethyl acetate mixtures.
  • Structural confirmation relies on 1H and 13C NMR spectroscopy, with characteristic signals for the triazole ring proton, benzyl methylene protons, and aldehyde proton.
  • Melting points reported for intermediate and final compounds are consistent with literature values (e.g., aldehyde mp 104-107°C).
  • Additional characterization such as LC-MS may be used to confirm molecular weight and purity.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Oxidant Conditions Yield (%) Notes
CuAAC + Jones oxidation 2,6-difluorobenzyl azide + propargyl alcohol CuSO4/sodium ascorbate; Jones reagent RT (click), 0°C (oxidation) 88 (click), 84 (oxidation) Most reported method, reliable and high yield
Patent method (dihalo compounds) 2,6-difluorobenzyl azide + 2,3-dihalo compounds Not specified Not fully detailed Not specified Avoids expensive reagents, industrial potential

Q & A

Q. What synthetic methodologies are employed to prepare 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde and its derivatives?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 2,6-difluorobenzyl azide can react with propiolaldehyde derivatives under flow chemistry conditions using copper-based catalysts to achieve regioselective 1,4-disubstituted triazoles. Decarboxylation steps may precede cycloaddition in some protocols to optimize yields .

Q. Which analytical techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm regioselectivity and substitution patterns. X-ray crystallography with SHELX software (e.g., SHELXL-97) resolves crystal packing and hydrogen-bonding networks. For example, weak C–H···O/N interactions in the crystal lattice can stabilize molecular arrangements .

Q. How can researchers ensure purity and stability during storage?

High-Performance Liquid Chromatography (HPLC) monitors purity, while stability studies under controlled humidity and temperature (e.g., -20°C storage) prevent degradation. Derivatives like the methyl ester and carboxylic acid versions require inert atmospheres to avoid hydrolysis .

Advanced Research Questions

Q. How does regioselectivity in triazole formation impact the synthesis of 1,4-disubstituted derivatives?

Catalyst choice determines regioselectivity: copper catalysts favor 1,4-disubstituted triazoles, while ruthenium-based systems yield 1,5-isomers. Reaction conditions (e.g., solvent polarity, temperature) further refine selectivity. For instance, flow chemistry with Cu/C catalysts achieves >90% 1,4-selectivity in Rufinamide synthesis .

Q. What are the mechanistic implications of decarboxylation in triazole synthesis?

Decarboxylation of propiolic acid derivatives precedes cycloaddition, avoiding steric hindrance and improving reaction efficiency. This step is critical in synthesizing intermediates like 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which can be further functionalized to the aldehyde or amide .

Q. How can continuous flow chemistry optimize triazole derivative production?

Flow systems enhance heat/mass transfer, enabling rapid mixing and precise control over reaction parameters. For example, in-line formation of propiolamide from ethyl propiolate under flow conditions yields Rufinamide with 92% efficiency and minimal by-products .

Q. What role does the triazole core play in biological activity, and how do substituents modulate it?

The 1,2,3-triazole ring enhances metabolic stability and participates in hydrogen bonding with biological targets. Substituents at the 4-position (e.g., carbaldehyde vs. carboxamide) influence lipophilicity and bioavailability. Rufinamide’s anticonvulsant activity, for instance, relies on its carboxamide group interacting with neuronal sodium channels .

Q. What challenges arise in crystallographic analysis of triazole derivatives?

Weak intermolecular interactions (e.g., C–H···O/N hydrogen bonds) complicate structure refinement. SHELX software is used to model these interactions, requiring high-resolution data (e.g., MoKα radiation at λ = 0.71073 Å) and careful handling of twinned crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.